

Application Note: Gas Chromatography Analysis of Antioxidant 25

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Compound of Interest

Compound Name: Antioxidant 25

Cat. No.: B033811

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Introduction

This application note details a robust method for the quantitative analysis of **Antioxidant 25** using gas chromatography with a flame ionization detector (GC-FID). For the purposes of this protocol, **Antioxidant 25** is represented by Butylated Hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol), a common synthetic phenolic antioxidant widely used in polymers, cosmetics, pharmaceuticals, and food products to prevent oxidative degradation.[1][2] Accurate quantification of BHT is crucial for ensuring product quality, stability, and compliance with regulatory limits.[1]

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like BHT.[1] The method described herein provides a detailed protocol for sample preparation, instrument setup, and data analysis, suitable for researchers, scientists, and professionals in drug development and quality control laboratories.

Experimental Protocols

This section provides a comprehensive methodology for the determination of **Antioxidant 25** (e.g., BHT).

Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Diethyl Ether (ACS grade), Methanol (HPLC grade).

- Standards: Butylated Hydroxytoluene (BHT), Certified Reference Material (CRM), >99% purity.
- Internal Standard (IS): n-Tetradecanol or 3,5-di-tert-butylphenol, >99% purity.
- Reagents: Anhydrous Sodium Sulfate.
- Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID), Compressed Air (FID).

Instrumentation

- Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- GC Column: Rtx-50 (30 m x 0.53 mm ID, 0.50 μ m film thickness) or equivalent non-polar capillary column.[3]
- Data System: Chromatography data acquisition and processing software.

Standard Preparation

- BHT Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of BHT standard and dissolve in 100 mL of methanol.
- Internal Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of n-tetradecanol and dissolve in 100 mL of methanol.
- Calibration Standards: Prepare a series of calibration standards by diluting the BHT stock solution with methanol to achieve concentrations ranging from 1.0 μ g/mL to 50.0 μ g/mL. Spike each calibration standard with the internal standard to a final concentration of 10 μ g/mL.

Sample Preparation (General Solvent Extraction)

The following is a general procedure adaptable for solid matrices like polymers or food products.

- Homogenization: Weigh approximately 1 gram of the sample into a 50 mL centrifuge tube. For larger samples like chewing gum, grinding may be necessary to create a free-flowing powder.^[2]
- Spiking: Add a precise volume of the internal standard stock solution to the sample.
- Extraction: Add 10 mL of a suitable extraction solvent (e.g., diethyl ether or acetonitrile).^[2]^[4] Vortex the mixture for 1 minute and then sonicate for 15 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collection: Carefully transfer the supernatant to a clean vial. For oily matrices, a liquid-liquid extraction with acetonitrile may be performed to separate the antioxidant from the bulk oil.^[5]
- Drying & Concentration (Optional): If necessary, pass the extract through a small column of anhydrous sodium sulfate to remove residual water. The extract can be concentrated under a gentle stream of nitrogen if lower detection limits are required.^[6]
- Final Volume: Reconstitute the dried extract in a known volume of ethyl acetate or methanol prior to GC injection.^[2]

GC-FID Analysis

- Injection: Inject 1 μ L of the prepared sample or standard into the GC system.
- Acquisition: Run the GC method using the parameters outlined in Table 1.
- Data Processing: Integrate the peaks corresponding to BHT and the internal standard.

Calibration and Quantification

- Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of BHT to the peak area of the internal standard against the concentration of the BHT calibration standards.
- Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r^2) of >0.99 is typically required.

- Quantification: Calculate the concentration of BHT in the samples using the generated calibration curve and the peak area ratios obtained from the sample chromatograms.

Data Presentation

Quantitative data and typical instrument parameters are summarized in the tables below for easy reference and comparison.

Table 1: Gas Chromatography Operational Parameters

Parameter	Value	Reference
Column	Rtx-50, 30 m, 0.53 mm ID, 0.50 μ m	[3]
Injector	Split/Splitless, Split Ratio 100:1	[3]
Injector Temp.	250 $^{\circ}$ C	[3]
Carrier Gas	Helium	[3]
Flow Rate	Constant Pressure @ 6 psi	[3]
Oven Program	50 $^{\circ}$ C to 240 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold for 3 min	[3]
Detector	Flame Ionization Detector (FID)	[3][7]
Detector Temp.	250 $^{\circ}$ C	[3]
Hydrogen Flow	40 mL/min	[3]
Air Flow	400 mL/min	[3]
Injection Volume	1 μ L	[3]

Table 2: Method Performance Data (Typical Values for BHT)

Parameter	Typical Value	Reference
Retention Time (min)	~7.35 - 8.95	[3][4]
Limit of Detection (LOD)	0.1 - 1.0 µg/mL	[6]
Limit of Quantification (LOQ)	0.5 - 3.0 µg/mL	[6][8]
Linear Range	1.0 - 50.0 µg/mL	-
Recovery (%)	80 - 106%	[2][6]
Correlation Coefficient (r ²)	> 0.99	[6]

Visualization

The following diagrams illustrate the logical workflow of the analytical protocol.



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Caption: Experimental workflow for GC-FID analysis of **Antioxidant 25**.

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